molecular formula C20H23N3O4 B11160170 N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11160170
M. Wt: 369.4 g/mol
InChI Key: NORFCQBJEQJLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the core isoxazolo[5,4-b]pyridine structure. This can be achieved through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives, such as pyrazolo[3,4-b]pyridines and pyrimido[4,5-d]pyrimidines .

Uniqueness

What sets N-(3,4-dimethoxybenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N3O4/c1-11(2)15-9-14(18-12(3)23-27-20(18)22-15)19(24)21-10-13-6-7-16(25-4)17(8-13)26-5/h6-9,11H,10H2,1-5H3,(H,21,24)

InChI Key

NORFCQBJEQJLOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.